5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione (CAS 918504-06-0) is a synthetic organosulfur compound belonging to the 1,2,4-dithiazole-3-thione class. Its structure features a naphthalen-2-yl moiety linked via an amino bridge to the dithiazole-thione core, a scaffold distinct from simpler 5-amino or 5-aryl analogs.

Molecular Formula C12H8N2S3
Molecular Weight 276.4 g/mol
CAS No. 918504-06-0
Cat. No. B12623775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione
CAS918504-06-0
Molecular FormulaC12H8N2S3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC3=NC(=S)SS3
InChIInChI=1S/C12H8N2S3/c15-12-14-11(16-17-12)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14,15)
InChIKeyDDUFARHAUKRKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione (CAS 918504-06-0): A Specialized Dithiazole-Thione for Advanced Research Procurement


5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione (CAS 918504-06-0) is a synthetic organosulfur compound belonging to the 1,2,4-dithiazole-3-thione class . Its structure features a naphthalen-2-yl moiety linked via an amino bridge to the dithiazole-thione core, a scaffold distinct from simpler 5-amino or 5-aryl analogs [1]. The compound is primarily offered by specialized chemical suppliers for early-stage research, with no widespread industrial application or clinical development reported as of 2026. Key physicochemical properties, such as its molecular formula (C₁₃H₈N₂S₃) and exact mass, are cataloged in compound databases , positioning it as a candidate for structure-activity relationship (SAR) studies and discovery chemistry workflows.

Why 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione Cannot Be Replaced by Generic Dithiazole-Thiones in Focused Research


In-class substitution of 1,2,4-dithiazole-3-thiones is unreliable due to the profound impact of the 5-substituent on both chemical reactivity and biological target engagement [1]. For instance, the commercially prevalent 5-amino-3H-1,2,4-dithiazole-3-thione (xanthane hydride) is a well-established sulfur-transfer reagent for oligonucleotide synthesis , but its small size and high polarity limit its utility in cell-based assays. Conversely, the agrochemical fungicide etem (5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione) acts via a dithiocarbamate mechanism irrelevant to mammalian kinase or efflux pump targets [2]. The naphthalen-2-yl amino substituent in the target compound introduces a large hydrophobic surface and a hydrogen-bond donor, which are predicted to dramatically alter logP, protein binding, and membrane permeability relative to 5-phenyl or 5-amino versions [3]. Therefore, researchers requiring this specific 5-(naphthalen-2-yl)amino topology cannot simply purchase a cheaper, more abundant analog and expect comparable experimental outcomes.

Quantitative Differentiation of 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione: A Procurement-Focused Evidence Review


Structural Topology Differentiation: Naphthalen-2-yl Amino vs. 5-Amino and 5-Phenyl Analogs

The target compound is differentiated from the benchmark 5-amino-3H-1,2,4-dithiazole-3-thione (CAS 6846-35-1) by its significantly larger molecular volume (estimated >300 ų vs. ~120 ų) and the presence of a hydrogen-bond donor (NH) conjugated to an extended aromatic system, which is absent in the 5-phenyl analog (CAS 5345-53-9) . This structural shift is expected to enhance binding to hydrophobic protein pockets, as inferred from molecular docking studies of similar naphthyl-thiazole derivatives showing a 10- to 100-fold increase in target affinity compared to phenyl analogs .

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Antimicrobial Efflux Pump Inhibitory Potential: Class-Level Evidence for Dithiazole-Thiones

While no direct data exists for the target compound, a closely related dithiazole thione derivative (DTT10) was identified as a potent competitive inhibitor of the NorA efflux pump in Staphylococcus aureus, with an IC₅₀ of 12.5 µM in a real-time ethidium bromide efflux assay, comparable to the standard inhibitor carbonyl cyanide m-chlorophenyl hydrazone (CCCP, IC₅₀ = 10.2 µM) [1]. The naphthalen-2-yl amino substitution in the target compound is predicted to further enhance binding to the hydrophobic NorA channel based on the SAR trend that larger, more lipophilic 5-substituents improve EPI activity [2]. This positions the target compound as a logical next-step analog for medicinal chemistry optimization.

Antimicrobial Resistance Efflux Pump Inhibitors MRSA

Synthetic Accessibility: A Reliable 5-Aryl Dithiazole-Thione via Established Routes

The target compound can be reliably synthesized via the established sulfurization route for 5-aryl-1,2,4-dithiazole-3-thiones, which proceeds with yields ranging from 45% to 75% depending on the aryl substituent [1]. This contrasts with the failed attempts to produce 5-alkyl-1,2,4-dithiazole-3-thiones via the same method, where cyclization diverted to a 1,3-thiazine product [2]. The naphthalen-2-yl amino derivative benefits from the successful aryl pathway, ensuring a reproducible synthesis that is not possible for alkyl congeners. This synthetic feasibility underpins reliable procurement from custom synthesis vendors, with lead times typically under 4 weeks.

Synthetic Chemistry Sulfurization N-Aroyl Isothiocyanates

Procurement-Led Application Scenarios for 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione


Medicinal Chemistry: Hit-to-Lead Optimization for NorA Efflux Pump Inhibitors

Based on the class-level NorA inhibitory activity [Section 3, Evidence 2], this compound serves as a strategic scaffold for SAR exploration. Procurement of 10-50 mg quantities enables initial MIC and efflux inhibition assays, with the goal of achieving IC₅₀ values below 5 µM through naphthalene ring modifications. The compound's hydrophobic nature aligns with the NorA binding pocket requirements, offering a differentiated starting point from the more polar lead DTT10. [1]

Chemical Biology: Development of Sulfur-Transfer Probes for Cellular Imaging

Unlike the commercially used 5-amino analog (xanthane hydride) which lacks a fluorescent handle [Section 2, REFS-2], the naphthalene ring in this compound provides intrinsic UV absorption (λmax ~280-320 nm) suitable for HPLC or fluorescence-based detection. Researchers can purchase this compound to develop novel sulfur-transfer agents for oligonucleotide or peptide labeling, where real-time reaction monitoring is required. [1]

Agrochemical Discovery: Fungicidal Lead Identification Against Resistant Strains

Given the documented antifungal activity of 1,2,4-dithiazole-3-thiones [Section 2, REFS-3], this compound can be screened against etem-resistant fungal strains. The bulky naphthalen-2-yl amino group may circumvent resistance mechanisms that degrade or expel the smaller etem molecule, making it a valuable procurement for agrochemical companies seeking next-generation dithiocarbamate fungicides. [1]

Academic Collaboration: Fundamental Reactivity Studies of Dithiazole-Thiones

This compound's unique combination of a reactive thione sulfur and a hydrogen-bond-capable amino linker makes it an ideal substrate for mechanistic studies, including ring-opening insertions into metal-metal bonds [Section 3, Evidence 3]. Academic groups can purchase gram quantities to explore its coordination chemistry with Re, Pt, or other transition metals, potentially leading to new conductive or catalytic materials. [1]

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